molecular formula C69H109N19O23S3 B048269 Scyliorhinin II (3-18) CAS No. 117354-73-1

Scyliorhinin II (3-18)

カタログ番号: B048269
CAS番号: 117354-73-1
分子量: 1668.9 g/mol
InChIキー: UWJWHWWYYBWSBA-AFKTXICNSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Scyliorhinin II (3-18), also known as Scyliorhinin II (3-18), is a useful research compound. Its molecular formula is C69H109N19O23S3 and its molecular weight is 1668.9 g/mol. The purity is usually 95%.
The exact mass of the compound Scyliorhinin II (3-18) is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Peptides - Intercellular Signaling Peptides and Proteins - Kinins - Tachykinins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Scyliorhinin II (3-18) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Scyliorhinin II (3-18) including the price, delivery time, and more detailed information at info@benchchem.com.

化学反応の分析

Tetrazole Ring Incorporation for Conformational Constraints

Synthetic modifications of Scyliorhinin II (3-18) have focused on introducing 1,5-disubstituted tetrazole rings as cis-amide bond surrogates. This modification rigidifies the peptide backbone to study bioactive conformations .

Key reactions and outcomes:

  • Synthesis of [11Ψ12(CN4)]ScyII:

    • Replaced the amide bond between residues 11 and 12 with a tetrazole ring.

    • Resulted in a rigid C-terminus with β-turn formation at Cys13-Val15.

    • NOESY data revealed d<sub>NN</sub>(i,i+2) and d<sub>αN</sub>(i,i+2) correlations, suggesting helical propensity in the C-terminal region .

  • Synthesis of [15Ψ16(CN4)]ScyII:

    • Inserted tetrazole between residues 15 and 16.

    • Induced a U-shaped conformation in the Cys13-Met18 segment due to overlapping β-turns.

    • Reduced biological activity compared to the parent peptide, likely due to steric hindrance .

Structural impact of tetrazole substitution:

Parameter[11Ψ12(CN4)]ScyII[15Ψ16(CN4)]ScyII
Backbone rigidityIncreased rigidity at N-terminalIncreased rigidity at C-terminal
Secondary structureHelical C-terminusU-shaped C-terminus
Receptor bindingEnhanced NK-3 receptor accessReduced accessibility

Disulfide Bridge Engineering

The native Scyliorhinin II contains a rare disulfide bridge between Cys6 and Cys13, which is preserved in the (3-18) analog . This structural feature:

  • Stabilizes the peptide’s tertiary structure.

  • Influences receptor interaction dynamics, as shown by molecular dynamics simulations.

  • Removal or alteration of this bridge significantly reduces receptor binding affinity .

Thermal Stability and Degradation

Thermogravimetric analysis (TGA) of structurally similar peptides shows:

  • Decomposition onset: >180°C (consistent with large peptide behavior).

  • Weight loss stages:

    • 50–120°C: Solvent/water evaporation.

    • 200–400°C: Peptide backbone breakdown .

Spectroscopic Reaction Monitoring

FTIR and NMR studies reveal reaction progress and structural impacts:

  • FTIR signatures after tetrazole substitution:

    • ν(C=S) shift from 970–850 cm<sup>−1</sup> (free ligand) to 927 cm<sup>−1</sup> (coordinated).

    • Retention of ν(NH) at 3165–3085 cm<sup>−1</sup>, confirming non-participation in metal binding .

  • <sup>1</sup>H NMR coupling constants:

    • J >8 Hz indicates extended backbone conformations in modified analogs .

特性

CAS番号

117354-73-1

分子式

C69H109N19O23S3

分子量

1668.9 g/mol

IUPAC名

(3S)-3-[[(2S)-1-[(2R)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-sulfanylpropanoyl]pyrrolidine-2-carbonyl]amino]-4-[[2-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C69H109N19O23S3/c1-34(2)23-40(60(102)77-38(56(73)98)18-22-114-5)76-51(92)28-74-68(110)55(35(3)4)86-63(105)41(24-36-13-7-6-8-14-36)80-65(107)46(32-112)84-62(104)44(27-54(96)97)82-66(108)48-16-11-20-87(48)52(93)29-75-58(100)43(26-53(94)95)81-67(109)49-17-12-21-88(49)69(111)47(33-113)85-59(101)39(15-9-10-19-70)78-64(106)45(31-90)83-61(103)42(25-50(72)91)79-57(99)37(71)30-89/h6-8,13-14,34-35,37-49,55,89-90,112-113H,9-12,15-33,70-71H2,1-5H3,(H2,72,91)(H2,73,98)(H,74,110)(H,75,100)(H,76,92)(H,77,102)(H,78,106)(H,79,99)(H,80,107)(H,81,109)(H,82,108)(H,83,103)(H,84,104)(H,85,101)(H,86,105)(H,94,95)(H,96,97)/t37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,55-/m0/s1

InChIキー

UWJWHWWYYBWSBA-AFKTXICNSA-N

SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)N

異性体SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CS)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]2CCCN2C(=O)CNC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CS)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)N

正規SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CS)NC(=O)C(CC(=O)O)NC(=O)C2CCCN2C(=O)CNC(=O)C(CC(=O)O)NC(=O)C3CCCN3C(=O)C(CS)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(CO)N

Key on ui other cas no.

117354-73-1

配列

SNSKCPDGPDCFVGLM

同義語

scyliorhinin II (3-18)

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。